1-Butylisoquinolin-3-amine

Description

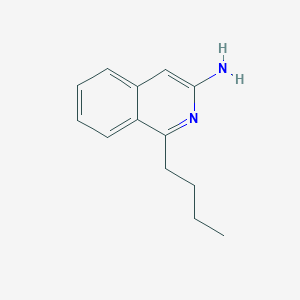

Structure

3D Structure

Properties

IUPAC Name |

1-butylisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-3-8-12-11-7-5-4-6-10(11)9-13(14)15-12/h4-7,9H,2-3,8H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKJXZSRLUEWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364897 | |

| Record name | 1-butylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-28-0 | |

| Record name | 1-butylisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for 1 Butylisoquinolin 3 Amine and Analogous Structures

Foundational Methodologies for Isoquinoline (B145761) Ring System Formation

The initial and most critical step is the construction of the bicyclic isoquinoline nucleus. Chemists have developed a robust toolkit of reactions to achieve this, ranging from century-old classical name reactions to modern transition metal-catalyzed processes.

Two of the most historically significant and widely used methods for isoquinoline synthesis are the Pomeranz–Fritsch and Bischler–Napieralski reactions.

Pomeranz–Fritsch Reaction: This acid-catalyzed reaction provides a direct route to the isoquinoline skeleton. organicreactions.org It begins with the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, specifically a benzalaminoacetal. wikipedia.orgchemistry-reaction.com In the presence of a strong acid, such as concentrated sulfuric acid, this intermediate undergoes cyclization and aromatization to yield the isoquinoline ring. wikipedia.orgthermofisher.com A key advantage of the Pomeranz-Fritsch reaction is its ability to produce isoquinolines with substitution patterns that are difficult to obtain through other methods. organicreactions.org However, reaction yields can vary significantly depending on the substrates and conditions used. organicreactions.org

Bischler–Napieralski Cyclization: This is one of the most common methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline ring. nrochemistry.com The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) under refluxing acidic conditions. nrochemistry.comorganic-chemistry.org The reaction is an electrophilic aromatic substitution that proceeds most effectively when the aromatic ring is activated by electron-donating groups. nrochemistry.com The mechanism is believed to involve a nitrilium ion intermediate. organic-chemistry.orgslideshare.net

| Reaction | Starting Materials | Key Reagents | Primary Product |

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

| Bischler–Napieralski | β-Arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions that offer high efficiency, regioselectivity, and functional group tolerance for constructing the isoquinoline framework.

Palladium-Catalyzed Larock Isoquinoline Synthesis: This method represents an efficient and direct approach to building 3,4-disubstituted isoquinolines. acs.org The process involves a palladium-catalyzed cyclization/cross-coupling cascade reaction. acs.org It typically starts from an N-tert-butyl-o-(1-alkynyl)benzaldimine, which reacts with various electrophiles in the presence of a palladium catalyst. acs.orgub.edu This Heck-type cascade process provides access to a wide array of 4-alkylated isoquinoline derivatives. researchgate.net Recently, an asymmetric version of the Larock synthesis has been developed, allowing for the creation of axially chiral isoquinolines with high enantioselectivity. nih.gov

Sonogashira Cross-Coupling Applications: The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern C-C bond formation. wikipedia.org In the context of isoquinoline synthesis, it is often used in tandem with other transformations. For instance, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with a terminal acetylene (B1199291) (a Sonogashira coupling) can form an iminoalkyne intermediate. organic-chemistry.org This intermediate can then undergo a subsequent copper-catalyzed cyclization to furnish the isoquinoline ring in excellent yields. organic-chemistry.org This combined Pd/Cu catalytic system allows for a one-pot synthesis of these important heterocycles. organic-chemistry.org

Amination and Alkylation Strategies for Isoquinoline Derivatization

Once the isoquinoline nucleus is formed, the next synthetic challenge is the regioselective introduction of the amino and butyl groups to yield the target compound, 1-butylisoquinolin-3-amine.

Introducing an amino group directly onto the isoquinoline core can be achieved through several methods.

Chichibabin Reaction: This classical reaction allows for the direct amination of heteroaromatic systems like isoquinoline. It involves treating the isoquinoline with an alkali amide, such as sodium amide (NaNH₂), to introduce an amino group. rsc.orgrsc.org However, the Chichibabin reaction often suffers from drawbacks such as the need for harsh basic conditions, high temperatures, and potential for low yields and poor regioselectivity. rsc.orgrsc.org

Amination of N-Oxides: A more modern and milder approach involves the N-oxidation of the isoquinoline followed by amination. A metal-free, one-pot methodology has been developed for the regioselective amination of isoquinoline-N-oxides. rsc.org In this process, an activating agent like triflic anhydride (B1165640) (Tf₂O) is used to activate the N-oxide, which then readily reacts with various aliphatic or aromatic amines to produce 1-aminoisoquinolines in good yields under mild conditions (0 °C to room temperature). rsc.org

The introduction of an alkyl group, such as a butyl moiety, at a specific position on the isoquinoline ring is typically accomplished through alkylation or cross-coupling reactions.

Alkylation Reactions: A butyl group can be introduced onto the isoquinoline core via standard alkylation techniques. evitachem.com For instance, if a suitable precursor with a reactive site (e.g., an organometallic derivative or a position activated for nucleophilic substitution) is prepared, it can react with a butyl halide (e.g., butyl bromide) to form the C-butyl bond. evitachem.com Friedel-Crafts type alkylations can also be employed on the benzo portion of the ring system, although this is more common for introducing tert-butyl groups. mdpi.com

Umpolung Strategies: In some enantioselective syntheses of isoquinoline alkaloids, the reactivity of the C-1 position is inverted (umpolung). This is achieved by using N-activating groups, such as a chiral formamidine (B1211174) substituent. The C-1 position becomes acidic, can be metalated (e.g., with butyllithium), and then can react with an electrophile, providing a pathway to introduce substituents at this position. clockss.org

| Derivatization | Method | Key Reagents/Conditions | Target Position |

| Amination | Chichibabin Reaction | NaNH₂, high temperature | C1 |

| Amination | N-Oxide Activation | Isoquinoline-N-oxide, Tf₂O, Amine | C1 |

| Alkylation | Direct Alkylation | Organometallic Isoquinoline, Butyl Halide | C1/C3 |

| Alkylation | Umpolung | N-Formamidine, BuLi, Electrophile | C1 |

Development of Green and Efficient Synthetic Protocols for Isoquinoline Amines

Reflecting a broader trend in chemical synthesis, significant effort has been directed toward developing more environmentally benign and efficient methods for preparing isoquinoline derivatives.

Metal-Free Synthesis in Aqueous Media: A notable advancement is the development of a metal- and additive-free protocol for constructing aminated isoquinoline frameworks. This method involves the activation of a nitrile group towards nucleophilic addition and subsequent annulation in an aqueous medium. rsc.org The process is operationally simple, atom-economical, and demonstrates high regioselectivity and functional group tolerance, making it a highly attractive green alternative. rsc.org

Multicomponent Reactions (MCRs): Green synthesis of isoquinolines has been achieved using multicomponent reactions, which enhance efficiency by combining several steps into a single operation, reducing waste and energy consumption. iau.ir

Alternative Solvents and Catalysts: Research has explored the use of greener solvents, such as polyethylene (B3416737) glycol (PEG) or even water, to replace traditional volatile organic compounds. researchgate.net Water-tolerant Brønsted superacids like triflic acid have been shown to efficiently catalyze the cycloaddition of ynamides and nitriles to produce a broad range of isoquinolines. mdpi.com Furthermore, photoredox catalysis using agents like eosin (B541160) Y under visible light irradiation offers an environmentally friendly activation method for isoquinoline synthesis. mdpi.com

Structure Activity Relationship Sar and Ligand Design for Butylisoquinoline Amines

Comparative Analysis of Structural Features and Bioactivity

The potency and selectivity of butylisoquinoline amines are highly dependent on the substitution patterns on the isoquinoline (B145761) ring and the nature of the amine substituent.

The substitution at the nitrogen atom of the isoquinoline ring or the amine group can significantly modulate the biological response. Studies on various isoquinoline derivatives have shown that the nature of the N-substituent plays a crucial role in their activity. For instance, in a series of bis(substituted aminoalkylamino)anthraquinones, both the position and the nature of the central nitrogen atom of the side chain were found to be vital for their antineoplastic activity. nih.gov

A straightforward and metal-free methodology for the amination of isoquinoline-N-oxides has been developed, allowing for the synthesis of a wide range of 1-alkyl/aryl/dialkylamino-substituted isoquinolines. rsc.org This method demonstrates good functional group tolerance, accommodating both electron-donating and -withdrawing substituents on the amines, which in turn influences the biological properties of the resulting compounds. rsc.orgresearchgate.net For example, the reaction of isoquinoline-N-oxide with various amines in the presence of triflic anhydride (B1165640) yields N-substituted 1-aminoisoquinolines in good yields. rsc.org

Interactive Data Table: Synthesis of N-substituted 1-aminoisoquinolines rsc.org

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| N-methylbenzylamine | N-Benzyl-N-methylisoquinolin-1-amine | 74 |

| Dibenzylamine | N,N-Dibenzylisoquinolin-1-amine | 80 |

| Piperidine | 1-(Piperidin-1-yl)isoquinoline | 82 |

| Morpholine | 4-(Isoquinolin-1-yl)morpholine | 84 |

This table illustrates the versatility of the synthetic method in creating a diverse library of N-substituted isoquinoline amines for SAR studies.

The position of substituents on the isoquinoline ring system has a profound effect on the biological activity. For instance, a study on isoquinolinequinone (IQQ) N-oxides revealed that C(6) and C(7) isomers exhibit different cytotoxic activities against human tumor cell lines, with the C(6) isomers generally showing lower GI50 values (higher potency) than their C(7) counterparts. acs.org This highlights the critical role of positional isomerism in determining the pharmacological profile.

Furthermore, substitutions at different positions of the isoquinoline nucleus can affect bioactivity. For example, substitutions at the C-7 position of the isoquinoline nucleus have been shown to influence the bioactivity of puniceusines, a class of isoquinoline alkaloids. rsc.org The introduction of a methyl group at the C-3 position of the isoquinoline ring in a different series of compounds ablated both whole-cell and enzyme activities. nih.gov

Stereochemistry also plays a vital role. The enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines using organocatalytic Pictet-Spengler reactions has been achieved, yielding products with high enantiomeric purity. acs.org The stereochemistry of these compounds is crucial for their biological activity, as demonstrated by the synthesis of specific enantiomers of natural products and drugs. acs.org

Computational Approaches to SAR

Computational methods are powerful tools for elucidating the complex relationships between the chemical structure of a molecule and its biological activity.

QSAR models are mathematical algorithms that predict the biological activity of chemical compounds based on their molecular structure. protoqsar.com These models transform the structure of compounds into numerical descriptors and use statistical methods to correlate these descriptors with the observed activity. protoqsar.com

QSAR studies have been successfully applied to various isoquinoline derivatives. For example, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives with AKR1C3 inhibitory activity provided insights for lead optimization. japsonline.com The developed model highlighted the importance of specific descriptors in predicting bioactivity. japsonline.com Similarly, QSAR models for mono- and bis-quaternary ammonium (B1175870) salts acting as antagonists at neuronal nicotinic acetylcholine (B1216132) receptors have been developed using artificial neural networks. nih.gov These models have proven to be valuable in the discovery of new potent compounds. nih.gov

The development of robust QSAR models requires careful validation to ensure their predictive power. nih.gov The applicability domain of a QSAR model, which defines the chemical space for which the model provides reliable predictions, is a crucial aspect of its validation. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for ligand-receptor interactions. These methods analyze the 3D properties of a set of molecules to explain their biological activities. nih.govmdpi.com

Several 3D-QSAR studies have been conducted on isoquinoline derivatives. For instance, 3D-QSAR studies on substituted dihydroisoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors have provided valuable information about the structural characteristics contributing to their inhibitory potency. researchgate.net Another study on pyrimido-isoquinolin-quinones with antibacterial activity against methicillin-resistant Staphylococcus aureus used CoMFA and CoMSIA to identify structural modifications that could enhance their activity. nih.gov The resulting models explained the antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Interactive Data Table: Statistical Summary of a 3D-QSAR Model for Pyrimido-Isoquinolin-Quinones nih.gov

| Model | q² | r² | SEE | F | N |

|---|---|---|---|---|---|

| CoMFA | 0.812 | 0.938 | 0.156 | 134.5 | 6 |

| CoMSIA | 0.754 | 0.895 | 0.203 | 68.9 | 6 |

N = Optimum number of components; q² = cross-validation coefficient; r² = regression coefficient; SEE = standard error of estimation; F = Fisher coefficient.

These statistical parameters indicate the robustness and predictive ability of the developed 3D-QSAR models.

Rational Design Principles for Enhanced Efficacy and Selectivity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. This approach has been applied to isoquinoline derivatives to enhance their efficacy and selectivity. acs.orgpreprints.org

By integrating knowledge from SAR studies and computational modeling, researchers can design novel compounds with improved pharmacological properties. preprints.orgresearchgate.net For example, the rational design of isoquinoline-based photocatalysts was guided by Density Functional Theory (DFT) calculations to optimize their efficiency. researchgate.netrsc.org This led to the identification of a 4-NH2-isoquinoline derivative with superior photocatalytic activity. researchgate.netrsc.org

In the context of enzyme inhibitors, the introduction of specific substituents at defined positions on the isoquinoline scaffold can lead to enhanced potency and selectivity. nih.gov For instance, a study on inhibitors of Mycobacterium tuberculosis IMPDH involved the synthesis of a library of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues with modifications on the isoquinoline ring and other parts of the molecule to improve their activity. nih.gov This systematic approach, guided by SAR, is a cornerstone of rational drug design. rsc.org

Advanced Research Methodologies and Applications in Drug Discovery

Computational Chemistry and Molecular Modeling

Computational techniques have become indispensable in modern drug discovery, offering rapid and cost-effective means to predict the properties and interactions of small molecules. ijprajournal.com For a compound like 1-Butylisoquinolin-3-amine, these methods can provide crucial insights into its potential as a drug candidate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netnih.gov This technique is instrumental in understanding the potential protein targets for this compound and the molecular basis of its activity.

In a typical molecular docking study involving an isoquinoline (B145761) derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized using computational chemistry software. Docking simulations would then be performed to fit the ligand into the active site of the target protein. The results would provide a docking score, which is an estimation of the binding free energy, and a detailed view of the interactions between the ligand and the protein's amino acid residues. For instance, studies on other isoquinoline derivatives have shown interactions with key residues in the active sites of enzymes like acetylcholinesterase and Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH). researchgate.netnih.gov The 3-amino group of this compound could potentially form hydrogen bonds with polar residues, while the butyl group at the 1-position could engage in hydrophobic interactions within the binding pocket.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Docking Score (kcal/mol) | -8.5 | Leu25, Val33, Ala46, Lys48, Glu65, Leu88 |

| Hydrogen Bonds | Lys48 (backbone C=O), Glu65 (side chain C=O) | |

| Hydrophobic Interactions | Leu25, Val33, Ala46, Leu88 |

This table is for illustrative purposes and does not represent actual experimental data.

Machine Learning Algorithms for Predictive Modeling in Chemoinformatics

Machine learning and chemoinformatics offer powerful tools for building predictive models of a compound's biological activity and physicochemical properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a common chemoinformatic method that develops a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov

For this compound, a QSAR model could be developed using a dataset of structurally similar isoquinoline derivatives with known activities against a particular target. Various molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). ugm.ac.id A machine learning algorithm, such as a support vector machine or a random forest, would then be used to build a model that correlates these descriptors with the biological activity. mdpi.com Such models can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogs. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of machine learning in chemoinformatics. researchgate.netbohrium.com These models can forecast the pharmacokinetic and toxicological profile of a compound, helping to identify potential liabilities early in the drug discovery process. ijprajournal.commdpi.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Isoquinoline Derivatives

| Descriptor Type | Examples |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices |

| Geometrical (3D) | Molecular surface area, Molecular volume |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment |

This table provides examples of descriptor types commonly used in QSAR studies.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a hit identification strategy that starts with screening small, low-complexity molecules (fragments) against a biological target. mdpi.comnih.gov This approach has proven to be a powerful method for discovering novel drug candidates.

NMR Spectroscopy in Fragment Screening and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive biophysical technique for detecting the weak binding of fragments to a target protein. nih.govdiva-portal.org In a typical FBDD campaign, a library of fragments would be screened against the target of interest. If this compound were part of such a library, its binding could be detected by observing changes in the NMR spectrum of the target protein (protein-observed NMR) or the fragment itself (ligand-observed NMR). nih.gov

Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are ligand-observed methods that can identify binders from a mixture of compounds. rsc.org Protein-observed methods, such as 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can not only detect binding but also map the binding site on the protein surface by identifying the amino acid residues whose NMR signals are perturbed upon fragment binding. nih.gov NMR can also be used to determine the dissociation constant (Kd) of the fragment-protein complex, providing a measure of binding affinity. nih.gov

Fragment Elaboration and Optimization Methodologies

Once a fragment hit like this compound is identified and validated, the next step is to elaborate and optimize it into a more potent lead compound. nih.gov This can be achieved through several strategies, including fragment growing, linking, and merging. nih.gov

Fragment Growing: This involves adding chemical functionalities to the fragment to explore adjacent pockets in the protein's binding site. For this compound, this could involve modifying the butyl group or substituting other positions on the isoquinoline ring.

Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single, more potent molecule.

Computational methods, such as molecular docking, can be used to guide these elaboration strategies by predicting which modifications are most likely to improve binding affinity. diva-portal.org The goal is to increase potency while maintaining or improving other drug-like properties, such as solubility and metabolic stability.

Preclinical Evaluation Frameworks for Isoquinoline-Based Leads

Before a drug candidate can be tested in humans, it must undergo a rigorous preclinical evaluation to assess its safety and efficacy. amerigoscientific.com For an isoquinoline-based lead compound derived from this compound, this would involve a series of in vitro and in vivo studies.

The preclinical evaluation typically begins with in vitro assays to determine the compound's potency against its intended target and its selectivity against other related targets. Cytotoxicity assays are also performed on various cell lines to assess the compound's potential for causing cell death. nih.gov

If a compound shows promising in vitro activity and an acceptable safety profile, it then moves into in vivo studies in animal models of the disease. mdpi.com These studies are designed to evaluate the compound's efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and toxicology. nih.gov For example, if this compound were being developed as an anticancer agent, it would be tested in rodent models bearing human tumor xenografts. amerigoscientific.com The results of these preclinical studies are critical for determining whether a compound is safe and effective enough to proceed to clinical trials in humans. wiley.com

Table 3: Typical Preclinical Evaluation Framework for an Isoquinoline-Based Lead

| Study Type | Purpose | Example Assays/Models |

| In Vitro Pharmacology | Determine potency and selectivity | Enzyme inhibition assays, Receptor binding assays |

| In Vitro Toxicology | Assess potential for toxicity | Cytotoxicity assays (e.g., MTT), hERG channel assay |

| Pharmacokinetics | Study ADME properties | In vitro metabolic stability (microsomes), In vivo studies in rodents |

| In Vivo Efficacy | Evaluate therapeutic effect in a living organism | Animal models of disease (e.g., cancer xenograft models) |

| In Vivo Toxicology | Assess safety in a living organism | Acute and chronic toxicity studies in rodents and non-rodents |

This table outlines a general framework and does not represent specific data for this compound.

In Vitro Assays for Efficacy and Target Engagement

No information is available regarding the in vitro assays conducted to evaluate the efficacy and target engagement of this compound.

In Vivo Proof-of-Concept Studies in Disease Models

There are no publicly documented in vivo studies for this compound in any disease models.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties (e.g., solubility, stability) of 1-Butylisoquinolin-3-amine that influence experimental design?

- Solubility in common solvents (methanol, ethanol, DMF) is critical for reaction optimization. Empirical models like the modified Apelblat equation can predict temperature-dependent solubility, enabling efficient solvent selection . Stability under varying pH and temperature conditions should be assessed via HPLC or UV-Vis spectroscopy to avoid degradation during storage or reactions.

Q. How can researchers safely handle and store this compound in laboratory settings?

- Use nitrile gloves, protective eyewear, and fume hoods to prevent skin/eye contact and inhalation. Waste must be segregated and disposed via certified chemical waste services to comply with environmental regulations. Storage recommendations include airtight containers in cool, dry conditions, away from oxidizing agents .

Q. What standard synthetic routes are available for this compound?

- A common approach involves condensation reactions between substituted benzimidazoles and aldehydes under mild conditions (e.g., room temperature, DMF solvent). Vacuum filtration and ethanol recrystallization are typical purification steps . Characterization via NMR and mass spectrometry is essential to confirm structure and purity.

Advanced Research Questions

Q. How can computational tools (e.g., PISTACHIO, REAXYS) optimize the synthesis of this compound derivatives?

- Databases like REAXYS and PISTACHIO_RINGBREAKER enable retrosynthetic analysis by scoring precursor plausibility and identifying feasible reaction pathways. For novel derivatives, combine heuristic relevance models (top-N=6) with experimental validation to prioritize routes with high yields and minimal side products .

Q. What strategies resolve contradictions in solubility or reactivity data for this compound under varying experimental conditions?

- Discrepancies in solubility may arise from solvent polarity or temperature calibration errors. Use van’t Hoff analysis to calculate dissolution thermodynamics (ΔH, ΔS) and validate results against multiple solvent systems. For reactivity conflicts, cross-verify kinetic data via controlled experiments (e.g., varying catalyst loading) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) address challenges in structural elucidation?

- Ambiguities in isoquinoline ring substitution patterns can be resolved using COSY and HSQC NMR to map proton-carbon correlations. Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and crystal packing, critical for structure-activity relationship studies .

Q. What methodologies mitigate environmental risks during large-scale synthesis of this compound?

- Green chemistry principles, such as solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) and catalytic recycling, reduce hazardous waste. Lifecycle assessment (LCA) tools evaluate the environmental footprint of synthesis pathways, prioritizing low-energy and low-toxicity routes .

Methodological Notes

- Data Validation : Cross-reference experimental solubility with computational models (e.g., λh equation) to ensure reproducibility .

- Safety Protocols : Adopt OSHA-compliant hazard controls, including real-time air quality monitoring for amine vapors .

- Synthetic Optimization : Use design of experiments (DoE) to statistically evaluate reaction parameters (temperature, solvent ratio) for yield maximization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.